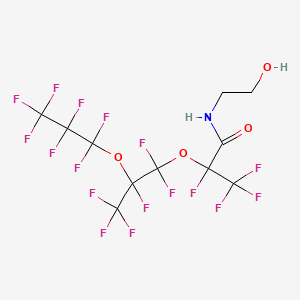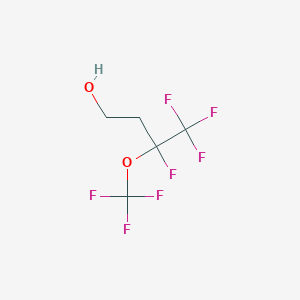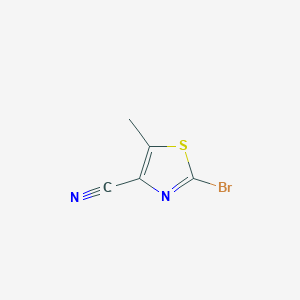
2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene is a useful research compound. Its molecular formula is C16H22F2 and its molecular weight is 252.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Liquid Crystal Technology
Fluorinated Phenyl Bicyclohexane Liquid Crystals Mixtures
An experimental investigation focused on the physical properties of fluorinated phenyl bicyclohexane liquid crystals (LCs) mixtures, including dielectric properties and splay elastic constants. These findings are crucial for understanding the behavior of liquid crystal displays under different temperature and voltage conditions, indicating that the fluorination and mixing proportions of these compounds significantly influence their dielectric constants and elastic properties (Heng Ma et al., 2013).
Organic Synthesis and Catalysis
Trans-Difluoro Complexes of Palladium(II)
The study on trans-difluoro complexes of palladium(II) provides insights into the thermal decomposition behaviors and the formation of novel difluorides. These findings are relevant for understanding the mechanistic aspects of palladium-catalyzed reactions, which are pivotal in organic synthesis and the development of new catalytic processes (V. Grushin & W. Marshall, 2009).
Environmental and Material Science
Metabolic Profiling of Fluorinated Liquid-Crystal Monomer
This study examines the metabolic pathways and potential toxicity of a typical fluorinated liquid-crystal monomer (LCM), shedding light on environmental and human health implications. It highlights the importance of understanding the biotransformation and ecological impact of such compounds (Xinyi Wang et al., 2022).
Fluorinated Compounds in Chemical Research
Synthesis of Terminal Difluoroethyleneoxy Group Liquid Crystal
A detailed method for synthesizing liquid crystals with a terminal difluoroethyleneoxy group showcases the versatility of fluorinated compounds in designing materials with specific physical properties, such as liquid crystals with improved performance (Zheng Guo-jun, 2010).
Coordination Networks with Fluorinated Backbones
Research into the coordination networks involving fluorinated ligands demonstrates the potential of these compounds in constructing novel materials with unique structural and functional properties, relevant for applications in catalysis, molecular recognition, and material science (Ye Gao et al., 2006).
Propiedades
IUPAC Name |
2,3-difluoro-1-methyl-4-(4-propylcyclohexyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2/c1-3-4-12-6-8-13(9-7-12)14-10-5-11(2)15(17)16(14)18/h5,10,12-13H,3-4,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYCUINHLSGSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=C(C(=C(C=C2)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-bromo-7H-benzo[c]carbazole](/img/structure/B6591301.png)
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate](/img/structure/B6591308.png)
![11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine](/img/structure/B6591316.png)
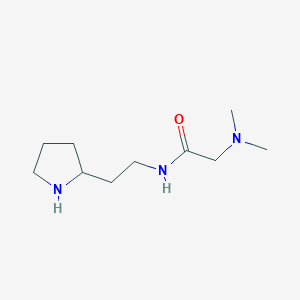
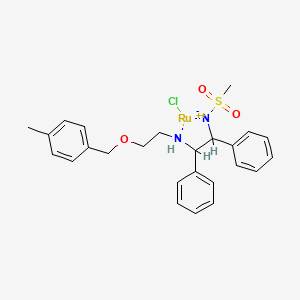
![2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6591340.png)
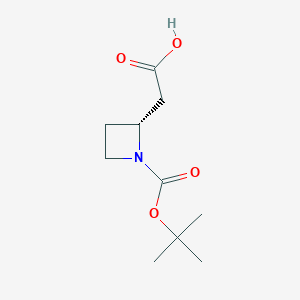
![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)
![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)
